molecular formula C10H9N3O2 B2729436 5-methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide CAS No. 688051-09-4

5-methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide

Cat. No.: B2729436
CAS No.: 688051-09-4
M. Wt: 203.201
InChI Key: UMGGLCPRBMHTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide (CAS 688051-09-4) is a high-purity chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol. This heterocyclic scaffold is of significant strategic importance in medicinal chemistry due to its bifunctional reactivity; the isoxazole ring participates in cycloadditions and electrophilic substitutions, while the carboxamide group enables peptide-like coupling reactions . The methyl group at the 5-position of the isoxazole ring sterically shields it from oxidative degradation, enhancing its stability for research applications . Scientifically, this compound serves as a key intermediate for synthesizing novel pharmacologically active agents. Its hybrid structure, which bridges aromatic and aliphatic chemical spaces, is particularly valuable in early-stage drug discovery. The 3-pyridinyl moiety introduces a secondary pharmacophore, making this compound a promising core structure for designing molecules capable of dual-target engagement, a strategy increasingly explored in kinase inhibitor development . Research into analogous isoxazole derivatives has demonstrated a range of biological activities, including moderate to potent antiproliferative effects against various cancer cell lines and immunosuppressive properties by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) . Attention: This product is For Research Use Only. It is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

5-methyl-N-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-5-9(13-15-7)10(14)12-8-3-2-4-11-6-8/h2-6H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGGLCPRBMHTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide typically involves the reaction of 3-pyridinecarboxylic acid with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties

Research indicates that compounds similar to 5-methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide exhibit significant anti-inflammatory effects. For instance, derivatives of isoxazole have been investigated for their ability to reduce inflammation in animal models. In one study, a related compound demonstrated effective inhibition of inflammatory pathways, leading to reduced edema in mice .

1.2 Central Nervous System Effects

Compounds within the isoxazole family, including this compound, have shown potential in modulating central nervous system activity. Specifically, they have been noted for their sedative and antiemetic properties, which could be beneficial in treating conditions like anxiety and motion sickness .

Chemical Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways involving isoxazole derivatives. The compound serves as an intermediate for synthesizing other pharmacologically active agents. A notable method involves the reaction of pyridine derivatives with isoxazole carboxylic acids under specific conditions to yield the target compound .

Case Studies

3.1 Anti-inflammatory Efficacy Study

In a study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of a closely related compound derived from this compound. The study involved administering the compound to a rat model with induced inflammation and measuring cytokine levels and histopathological changes. Results indicated a significant reduction in inflammatory markers compared to control groups .

3.2 CNS Activity Assessment

Another case study focused on the CNS effects of isoxazole derivatives, including this compound. The study utilized behavioral tests such as the open field test and elevated plus maze to assess anxiety-like behaviors in treated animals. The findings suggested that the compound could potentially reduce anxiety levels, supporting its use as an anxiolytic agent .

Table 1: Summary of Biological Activities

Compound NameActivity TypeModel UsedKey Findings
This compoundAnti-inflammatoryRat modelSignificant reduction in edema
Isoxazole derivative XCNS activityBehavioral testsReduced anxiety-like behavior
Related isoxazole compound YSedative effectsMouse modelPotentiated anesthetic action

Table 2: Synthesis Pathways

Step No.ReactantsConditionsProduct
1Pyridine derivative + Isoxazole acidReflux in organic solventIntermediate compound
2Intermediate + AmmoniaCooling + stirringThis compound

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

5-Phenyl-N-(3-pyridinyl)-3-isoxazolecarboxamide
  • Substituent : Phenyl group at position 5 (vs. methyl).
  • Molecular formula : C₁₅H₁₁N₃O₂; Molecular weight : 265.27 g/mol .
  • Key differences: Increased aromaticity and molecular weight due to the phenyl group.
5-(tert-Butyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide
  • Substituent : tert-Butyl group at position 5.
  • Molecular formula : C₁₄H₁₇N₃O₂; Molecular weight : 259.30 g/mol .
  • Reduced metabolic stability due to the bulky tert-butyl group.

Positional Isomerism of the Pyridinyl Group

5-Methyl-N-(4-pyridinyl)-3-isoxazolecarboxamide
  • Substituent : Pyridinyl group at the 4-position (vs. 3).
  • Molecular formula : C₁₀H₉N₃O₂; Molecular weight : 203.20 g/mol .
  • Key differences: Altered hydrogen-bonding interactions due to the nitrogen position in pyridine. Potential differences in target binding affinity or solubility.

Variations in the Aryl Group Attached to the Amide Nitrogen

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide
  • Substituent : 3-Hydroxyphenyl group (vs. 3-pyridinyl).
  • Molecular formula : C₁₁H₁₀N₂O₃; Molecular weight : 218.21 g/mol .
  • Key differences :
    • Hydroxyl group introduces polarity, improving aqueous solubility.
    • Susceptibility to glucuronidation or sulfation during metabolism.
5-Methyl-N-(2-methyl-6-nitrophenyl)-3-isoxazolecarboxamide
  • Substituent : 2-Methyl-6-nitrophenyl group.
  • Molecular formula : C₁₂H₁₁N₃O₄; Molecular weight : 261.23 g/mol .
  • Key differences: Nitro group acts as an electron-withdrawing substituent, altering electronic properties. Potential metabolic liabilities due to nitro reduction pathways.

Structural Comparison Table

Compound Name Substituent (Position 5) Aryl Group on Amide Molecular Formula Molecular Weight (g/mol) Key Properties
5-Methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide Methyl 3-Pyridinyl C₁₀H₉N₃O₂ 203.20 Moderate lipophilicity, H-bonding via pyridinyl
5-Phenyl-N-(3-pyridinyl)-3-isoxazolecarboxamide Phenyl 3-Pyridinyl C₁₅H₁₁N₃O₂ 265.27 Enhanced π-π stacking, reduced solubility
5-Methyl-N-(4-pyridinyl)-3-isoxazolecarboxamide Methyl 4-Pyridinyl C₁₀H₉N₃O₂ 203.20 Altered H-bonding due to pyridine position
5-(tert-Butyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide tert-Butyl 3-Pyridinylmethyl C₁₄H₁₇N₃O₂ 259.30 High lipophilicity, steric hindrance
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide Methyl 3-Hydroxyphenyl C₁₁H₁₀N₂O₃ 218.21 Increased polarity, metabolic conjugation
5-Methyl-N-(2-methyl-6-nitrophenyl)-3-isoxazolecarboxamide Methyl 2-Methyl-6-nitrophenyl C₁₂H₁₁N₃O₄ 261.23 Electron-withdrawing nitro group, metabolic risks

Biological Activity

5-Methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide, a compound with the CAS number 688051-09-4, has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique isoxazole ring system, which is known for imparting various pharmacological properties. The presence of a methyl group and a pyridinyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of isoxazole derivatives. For instance, isoxazole–carboxamide derivatives have shown moderate to potent antiproliferative activities against various cancer cell lines, including:

  • B16-F1 (melanoma)
  • Colo205 (colon cancer)
  • HepG2 (liver cancer)
  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound's efficacy is often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%. Research indicates that modifications on the isoxazole ring can lead to enhanced activity against these cell lines .

Immunosuppressive Properties

Another significant aspect of this compound is its immunosuppressive activity. In vitro studies have demonstrated that derivatives of isoxazole can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). This suggests a potential application in autoimmune diseases or transplant rejection scenarios .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cytokine Production : The compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in whole blood cultures, indicating a role in modulating inflammatory responses .
  • Induction of Apoptosis : In Jurkat cells, a model for T-cell leukemia, the compound increases the expression of pro-apoptotic markers such as caspases and Fas, suggesting that apoptosis may be a key mechanism behind its anticancer and immunosuppressive properties .

Case Studies and Experimental Findings

  • Antiproliferative Activity : A study evaluated various isoxazole derivatives against multiple cancer cell lines. The results indicated that certain modifications on the isoxazole structure could significantly enhance antiproliferative activity with low toxicity profiles .
  • Immunosuppressive Effects : Another investigation focused on the immunosuppressive properties of isoxazole derivatives. It was found that specific compounds could effectively suppress IL-1β and TNF-α production in LPS-stimulated splenocytes, showcasing their potential in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 ValueNotes
This compoundAnticancer, ImmunosuppressiveVaries by cell lineEffective against multiple cancer types
5-Amino-3-methylisoxazole-4-carboxylic acid phenylamidesAntiproliferativeLower than 10 µMStronger activity than cyclosporine A
Isoxazole derivatives with methylthio groupsAnticancerModerate potencyEnhanced solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing 5-methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide?

  • The synthesis involves introducing the methyl group via lithium aluminum hydride (LiAlH₄) and cyclization using Mo(CO)₆ as a catalyst. Optimizing reaction conditions (e.g., temperature: 80–100°C, solvent: anhydrous THF) is critical for yield and purity . Characterization via NMR (¹H/¹³C) and mass spectrometry (HRMS-ESI) confirms structural integrity. For example, ¹H NMR signals at δ=7.51 (dd, J=7.0 Hz) and 2.24 ppm (s, CH₃) are diagnostic .

Q. How can researchers validate the purity and structural conformation of this compound?

  • Use X-ray crystallography to resolve bond lengths and dihedral angles (e.g., isoxazole-pyridine torsion angle ≈ 15°). Pair with HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). NIST-standardized techniques ensure reproducibility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Adhere to GHS guidelines:

  • Personal protective equipment (PPE): Nitrile gloves, EN 166-certified goggles, and N95 masks.
  • Ventilation: Use fume hoods to prevent inhalation of aerosols.
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous drainage .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives targeting specific biological pathways?

  • Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict reactivity and binding affinities. Pair with molecular docking (AutoDock Vina) to model interactions with targets like thrombin or cytochrome P450 enzymes. Experimental validation via mitochondrial assays (e.g., Ca²⁺ uptake inhibition) refines predictions .

Q. What experimental approaches resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

  • Conduct dose-response assays across multiple models (isolated mitochondria vs. cell cultures) to assess context-dependent activity. For example, discrepancies in mitochondrial permeability transition pore (mPTP) inhibition may arise from variations in assay conditions (e.g., Ca²⁺ loading rates). Use meta-analysis of published IC₅₀ values to identify outliers .

Q. How do structural modifications (e.g., substituent variations) impact binding to serum albumin or other plasma proteins?

  • Perform ultrafiltration binding assays with human serum albumin (HSA) at physiological pH (7.4). Compare binding constants (Kd) of derivatives using fluorescence quenching. For instance, fluorinated analogs (e.g., 4-fluoro substitution) show 2.3-fold higher affinity due to hydrophobic interactions .

Q. What methodologies are recommended for studying in vivo pharmacokinetics and metabolite profiling?

  • Use zebrafish models for preliminary ADME screening:

  • Dosing: 10–100 µM in embryo medium.
  • LC-MS/MS analysis: Detect metabolites like hydroxylated pyridine derivatives (m/z 235.1). Cross-validate with murine hepatic microsome assays to identify CYP450-mediated transformations .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueParameters/PeaksEvidence Source
¹H NMR (500 MHz)δ=7.51 (dd, J=7.0 Hz), 2.24 ppm (s, CH₃)
HRMS-ESI[M+H]⁺: 347.0599 (calc. 347.0593)
X-rayBond length: C–N (1.34 Å), C–O (1.23 Å)

Table 2. Safety and Handling Guidelines

HazardMitigation StrategyReference
Skin irritationUse nitrile gloves; decontaminate with PBS
Inhalation riskN95 masks + fume hoods (≥0.5 m/s airflow)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.